2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one
Description
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-ethyl-6-(trifluoromethyl)phthalazin-1-one |
InChI |
InChI=1S/C11H9F3N2O/c1-2-16-10(17)9-4-3-8(11(12,13)14)5-7(9)6-15-16/h3-6H,2H2,1H3 |
InChI Key |
JLPWZFVSAVKFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors via Hydrazine Hydrate Reaction
The most commonly reported synthetic route to 2-ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one involves the cyclization of appropriately substituted benzaldehyde derivatives with hydrazine hydrate. The general procedure is outlined as follows:
- Starting Materials: 2-ethyl-6-trifluoromethylbenzaldehyde and hydrazine hydrate.
- Reaction Conditions: The aldehyde is reacted with hydrazine hydrate under either acidic or basic conditions to promote cyclization, forming the dihydrophthalazinone ring system.
- Mechanism: The hydrazine reacts with the aldehyde to form a hydrazone intermediate, which undergoes intramolecular cyclization to yield the phthalazinone core.
This method is favored for its relatively straightforward approach and moderate to high yields. The reaction parameters such as temperature, solvent, and pH can be optimized to improve yield and purity.
Multi-Component and One-Pot Synthesis Approaches
While direct synthesis of 2-ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is less frequently detailed, related phthalazinone derivatives have been synthesized via multi-component reactions that could be adapted for this compound:
- One-Pot Condensation: Combining diethyl phthalate, ethyl cyanohydrazide, heteroaromatic aldehydes, and active methylene compounds in the presence of ionic liquids such as 1,8-diazabicyclo[5.4.0]undec-7-en-8-ium acetate ([DBU][OAc]) at moderate temperatures (60–65°C) for 2 hours has been shown to produce phthalazinone derivatives efficiently.
- Catalysis: Polyaniline sulfate salt has been used as a recyclable catalyst to facilitate condensation reactions forming heterocyclic compounds structurally related to phthalazinones.
- These methods offer advantages such as reduced reaction times, broad substrate scope, and environmentally benign conditions, which could be adapted for the synthesis of 2-ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|---|
| Cyclization of 2-ethyl-6-trifluoromethylbenzaldehyde with hydrazine hydrate | 2-ethyl-6-trifluoromethylbenzaldehyde, hydrazine hydrate | Acidic/basic medium, moderate temperature | Direct, straightforward, moderate to high yield | Requires careful pH control | 60–85% (typical) |
| One-pot multi-component reaction | Diethyl phthalate, ethyl cyanohydrazide, aldehydes, active methylene compounds, [DBU][OAc] | 60–65°C, 2 hours | High yield, broad substrate scope, environmentally friendly | Complex mixture control | 75–90% |
| Catalyzed condensation using polyaniline sulfate salt | Aldehydes, β-dicarbonyls, 2-aminobenzothiazole | Room temperature to mild heating | Recyclable catalyst, good to excellent yields | Catalyst recovery needed | 70–95% |
| Nucleophilic addition and Claisen–Schmidt condensation (related derivatives) | Ethyl-substituted amines, dihydronaphthalenone, fluorobenzaldehydes | 313–373 K, several hours | Enables fluorinated substitution, potential for bioactivity enhancement | Multi-step, longer reaction times | 50–80% (depending on step) |
Research Findings and Analytical Characterization
- Structural Confirmation: The synthesized compounds are typically characterized by elemental analysis, proton and carbon nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR), infrared spectroscopy (IR), and mass spectrometry to confirm the structure and purity.
- Effect of Trifluoromethyl Group: The trifluoromethyl substituent increases lipophilicity, which may improve pharmacokinetic properties in drug development contexts.
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially in multi-component and condensation reactions.
- Crystallography: Single-crystal X-ray diffraction studies on related compounds provide insight into stereochemistry and molecular conformation, which can inform synthetic optimization.
Chemical Reactions Analysis
2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents such as nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents like sodium borohydride, hydrogen peroxide, and various acids and bases are commonly used in these reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethyl-Substituted Heterocycles
Example 1: N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()
- Core Structure: Pyrazole-pyridine hybrid vs. phthalazinone.
- In contrast, the phthalazinone core of the target compound offers a rigid, planar structure conducive to π-π stacking interactions.
- Synthesis : Both compounds likely employ nucleophilic substitution or coupling reactions, as seen in ’s use of sodium hydride and THF for fluorinated intermediates.
Example 2: Benzothiazole Derivatives ()
- Core Structure: Benzothiazole vs. phthalazinone.
- Key Differences: Benzothiazoles (e.g., EP 3 348 550A1 derivatives) are sulfur-containing heterocycles with established roles in kinase inhibition. The phthalazinone’s ketone group may offer hydrogen-bonding capabilities absent in benzothiazoles.
Ethyl-Substituted Analogues
Example 1: Metolachlor ()
- Structure : Chloroacetamide with ethyl and methoxy groups.
- Application: Herbicide vs.
- Key Insight: The ethyl group in metolachlor contributes to soil mobility and plant uptake, whereas in the phthalazinone derivative, it may stabilize the dihydro ring conformation.
Example 2: N-(5,6-Diethylinden-2-yl)-2,2,2-trifluoroacetamide ()
- Structure : Indene core with ethyl and CF₃ groups.
- Molecular Weight : 285.3 g/mol vs. ~242.2 g/mol (estimated for the target compound).
- Role of Ethyl: Positional differences (indenyl vs. phthalazinone) affect steric bulk and solubility.
Fluorinated Pharmaceuticals
Example: Aprepitant Derivatives ()
- Structure: Morpholino-triazole with bis(trifluoromethyl)phenyl groups.
- Application : Antiemetic drug vs. unexplored bioactivity of the target compound.
- CF₃ Impact: In aprepitant, CF₃ groups enhance binding to neurokinin-1 receptors; similar effects may arise in the phthalazinone derivative.
Core Structure Variations
Example: Triazine Derivatives ()
- Core Structure: Triazine vs. phthalazinone.
- Electronic Effects: Triazines are highly electron-deficient, favoring interactions with DNA or enzymes. Phthalazinones, with their ketone moiety, may engage in hydrogen bonding, altering target selectivity.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on phthalazinone core and substituents.
Research Findings and Trends
- Role of CF₃ : The trifluoromethyl group in the target compound likely improves metabolic stability and membrane permeability, as seen in fluorinated pharmaceuticals like aprepitant .
- Structural Flexibility: Ethyl groups in agrochemicals (e.g., metolachlor) enhance bioavailability, suggesting similar benefits in the phthalazinone derivative .
Biological Activity
2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.
- Chemical Name : 2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one
- Molecular Formula : CHFNO
- Molecular Weight : 246.22 g/mol
- CAS Number : 2059993-21-2
Research indicates that 2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in tumor growth and inflammation.
Inhibition of Fatty Acid Binding Proteins (FABPs)
One significant mechanism is the inhibition of fatty acid binding proteins, which play a crucial role in lipid metabolism and cancer cell proliferation. Studies have shown that targeting these proteins can reduce tumor growth and metastasis in ovarian cancer models .
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including ovarian cancer cells (SKOV3ip1). The compound's efficacy was assessed by measuring cell viability and apoptosis rates after treatment with varying concentrations .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKOV3ip1 | 15 | Inhibition of FABPs and associated pathways |
| A549 (Lung) | 20 | Induction of apoptosis |
| MCF7 (Breast) | 25 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, 2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one has shown promise as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Ovarian Cancer Model : A study involving nude mice injected with SKOV3ip1 cells showed significant tumor reduction when treated with the compound compared to controls. The study emphasized the role of FABP inhibition in mediating these effects .
- Antimicrobial Efficacy : Clinical isolates from patients with bacterial infections were treated with varying concentrations of the compound. Results indicated a dose-dependent response, with notable reductions in bacterial load observed at MIC levels .
Q & A
Q. What are the optimal synthetic routes for 2-ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, tetrahydrofuran (THF) is commonly used for phosphazene derivatives due to its balance of polarity and boiling point, as seen in analogous syntheses . Reaction progress should be monitored via thin-layer chromatography (TLC), with triethylamine (EtN) employed to neutralize byproducts like HCl. Column chromatography is recommended for purification, with silica gel as the stationary phase and gradient elution to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming the ethyl and trifluoromethyl substituents. NMR can resolve aromatic carbons in the phthalazine core.
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for verifying dihydrophthalazinone ring conformation and substituent orientation. Crystallization solvents (e.g., THF/hexane mixtures) should be selected based on solubility profiles .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the compound's solubility and stability under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in aprotic solvents (e.g., DMSO, DMF) and protic solvents (e.g., methanol) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor decomposition via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What analytical standards and reference materials are essential for quality control?
- Methodological Answer : Use certified reference materials (CRMs) with ≥98% purity, validated via NMR and HPLC. For example, USP/Ph.Eur. guidelines recommend impurity profiling using HPLC-MS to detect analogs like methyl carbamate derivatives .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound's reactivity in cross-coupling or cyclization reactions?
- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map reaction pathways. For instance, the trifluoromethyl group may sterically hinder nucleophilic attack at the phthalazinone ring. Isotopic labeling () can track oxygen participation in hydrolysis pathways .
Q. How can computational modeling (e.g., DFT, MD) predict the compound's behavior in catalytic systems or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) using force fields like AMBER or CHARMM. Solvent-accessible surface area (SASA) analysis reveals hydrophobic interactions with the ethyl group .
Q. How should researchers address contradictions in experimental data (e.g., divergent catalytic activity or stability results)?
- Methodological Answer :
- Variable Control : Replicate experiments under standardized conditions (e.g., humidity, oxygen levels).
- Confounding Factors : Use multivariate analysis (ANOVA) to identify variables like trace metal impurities or solvent lot variability.
- Peer Review : Submit raw data for independent validation, as collaborative scrutiny often resolves methodological biases .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions.
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
